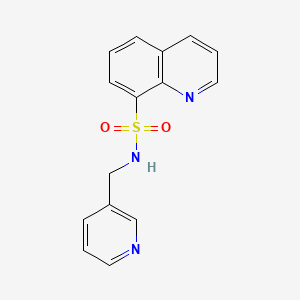
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM belongs to the family of nicotinamide analogs, which have been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood. However, it is believed that N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide exerts its biological effects by modulating various signaling pathways in cells. For example, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and protein synthesis. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-viral effects by inhibiting the replication of the hepatitis C virus. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to enhance glucose uptake and insulin sensitivity in skeletal muscle cells, suggesting a potential application in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to have a low acute toxicity and is not mutagenic or genotoxic. However, one of the limitations of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. One area of research is in the development of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide analogs with improved solubility and bioavailability. Another area of research is in the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. Finally, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could be further studied for its potential applications in the treatment of viral infections and metabolic disorders such as diabetes.
Conclusion:
In conclusion, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide possesses various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. While the exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood, it is believed to modulate various signaling pathways in cells. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has many advantages for lab experiments, including its low toxicity, but also has limitations such as its low solubility in water. Future research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could lead to the development of novel treatments for cancer, inflammation, viral infections, and metabolic disorders.
Synthesemethoden
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide can be synthesized by reacting 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to enhance the cytotoxicity of chemotherapy drugs, such as cisplatin, in cancer cells.
Another area of research is in the field of inflammation. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)19-10(2)13(9)16)15(20)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYMUJVJSMNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)


hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)




